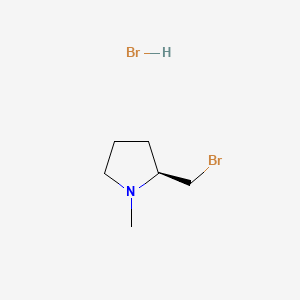
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is a chemical compound with significant applications in various fields of scientific research It is characterized by its unique structure, which includes a bromomethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically isolated by filtration and dried under vacuum.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(bromomethyl)morpholine-4-carboxylate
- tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which includes a pyrrolidine ring and a bromomethyl group This combination imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
Molekularformel |
C6H13Br2N |
|---|---|
Molekulargewicht |
258.98 g/mol |
IUPAC-Name |
(2S)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
TWBVHJLHXAWSPV-RGMNGODLSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CBr.Br |
Kanonische SMILES |
CN1CCCC1CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


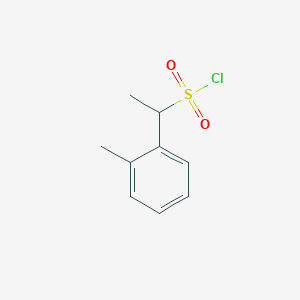
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
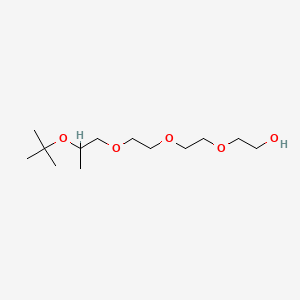



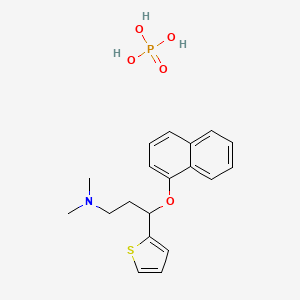
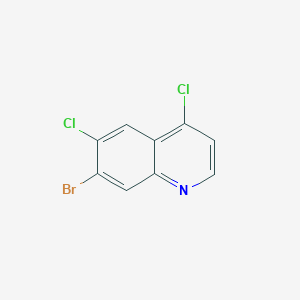
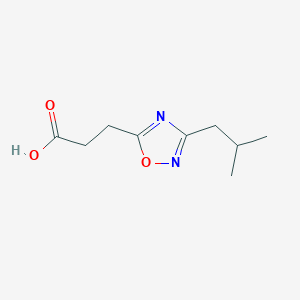


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
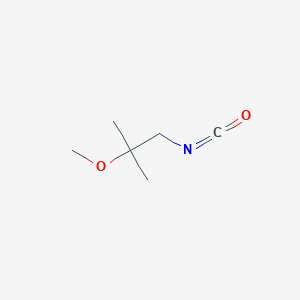
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
